molecular formula C9H10BrNO3 B1462667 2-Bromomethyl-1-ethoxy-4-nitrobenzene CAS No. 1154946-69-6

2-Bromomethyl-1-ethoxy-4-nitrobenzene

Cat. No. B1462667
M. Wt: 260.08 g/mol
InChI Key: KTOMZFKDXSUKTB-UHFFFAOYSA-N
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Description

2-Bromomethyl-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol. It has an IUPAC name of 2-bromo-1-ethoxy-4-nitrobenzene .


Synthesis Analysis

The synthesis of compounds similar to 2-Bromomethyl-1-ethoxy-4-nitrobenzene often involves multistep processes. For instance, the synthesis of benzene derivatives typically requires a nitration step, a conversion from the nitro group to an amine, and a bromination . A Friedel Crafts acylation followed by a Clemmensen Reduction is also a common method .


Molecular Structure Analysis

The InChI code for 2-Bromomethyl-1-ethoxy-4-nitrobenzene is 1S/C8H8BrNO3/c1-2-13-8-4-3-6(10(11)12)5-7(8)9/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

Benzene, a key component of this compound, can undergo electrophilic aromatic substitution because aromaticity is maintained . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 246.06 .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromomethyl-1-ethoxy-4-nitrobenzene serves as an intermediate in various chemical syntheses and transformations, highlighting its significance in organic chemistry. For instance, it is used in the preparation of dofetilide, a medication for treating arrhythmia, showcasing its role in the pharmaceutical industry. The synthesis involves the Williamson Reaction, indicating its utility in producing ether linkages from halides and alcohols under optimized conditions, such as specific reaction temperatures and solvent choices (Zhai Guang-xin, 2006).

Phase-Transfer Catalysis and Ultrasound Irradiation

The compound is also explored in studies involving phase-transfer catalysis enhanced by ultrasound irradiation. This approach is beneficial in nucleophilic substitution reactions, where the kinetics are influenced by factors like the amount of catalyst and the agitation speed. Such studies contribute to the development of more efficient and environmentally friendly chemical synthesis processes (Maw‐Ling Wang & V. Rajendran, 2007).

Electrosynthetic Applications

Electrochemical reductions of halogenated nitrobenzenes, including 2-bromomethyl derivatives, have been investigated for their potential in electrosynthetic applications. These studies reveal pathways to synthesize valuable organic compounds like 1-nitro-2-vinylbenzene and 1H-Indole through bulk electrolyses, highlighting the compound's role in developing novel electrosynthetic routes (Peng Du & D. Peters, 2010).

Mechanistic and Kinetic Studies

Kinetic and mechanistic studies involving 2-bromomethyl-1-ethoxy-4-nitrobenzene provide insights into chemical reactions' underlying processes. For example, investigations on β-elimination reactions have shown how solvent compositions affect reaction rates and mechanisms, contributing to a deeper understanding of chemical reactivity and solvent effects (S. Alunni, R. Melis, & Laura Ottavi, 2006).

Material Science and Electronic Applications

Additionally, the compound's derivatives are explored in material science, particularly in the development of electronic devices like polymer solar cells. By forming charge transfer complexes, they can significantly improve electron transfer processes, demonstrating the broader applicability of such compounds in technology and renewable energy sources (G. Fu et al., 2015).

Safety And Hazards

The safety information for this compound indicates that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be worn when handling the compound .

properties

IUPAC Name

2-(bromomethyl)-1-ethoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO3/c1-2-14-9-4-3-8(11(12)13)5-7(9)6-10/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOMZFKDXSUKTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromomethyl-1-ethoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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